Hyperectine

Spirobenzylisoquinoline Alkaloid Natural Product

Hyperectine is a unique spirobenzylisoquinoline alkaloid featuring a 3-aminomaleimide moiety not found in common Hypecoum alkaloids like protopine or its isomer Isohyperectine. Supplied at ≥98% purity, it is essential for developing HPLC/LC-MS analytical methods, conducting SAR studies on maleimide-substituted scaffolds, and probing biosynthetic pathways. Crude extracts or generic isomers cannot ensure experimental reproducibility for mechanistic or chemotaxonomic investigations.

Molecular Formula C24H21N3O6
Molecular Weight 447.4 g/mol
Cat. No. B12100832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyperectine
Molecular FormulaC24H21N3O6
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C=C2C14CC5=C(C4C6=C(C(=O)NC6=O)N)C7=C(C=C5)OCO7)OCO3
InChIInChI=1S/C24H21N3O6/c1-27-5-4-11-6-15-16(32-9-31-15)7-13(11)24(27)8-12-2-3-14-21(33-10-30-14)17(12)19(24)18-20(25)23(29)26-22(18)28/h2-3,6-7,19H,4-5,8-10H2,1H3,(H3,25,26,28,29)
InChIKeySPJFMVFHRMKUFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyperectine Procurement: Sourcing the Spirobenzylisoquinoline Alkaloid for Advanced Bioactivity Research


Hyperectine (CAS: 94656-46-9) is a pentacyclic spirobenzylisoquinoline alkaloid naturally occurring in *Hypecoum erectum* and *Hypecoum leptocarpum* [1]. It features a unique 3-aminomaleimide moiety attached to the core scaffold, a structural feature distinct from more common Hypecoum alkaloids like protopine and allocryptopine [2]. The compound exists as a mixture of enantiomers and possesses a predicted LogP of approximately 1.6 [1][3]. For procurement purposes, it is typically supplied as a >98% pure reference standard or research compound, with a molecular weight of 447.4 g/mol and a melting point of 237-238 °C [4].

Hyperectine vs. Isohyperectine: Why Structural Isomerism Demands Precise Sourcing


Procurement decisions involving Hyperectine cannot simply default to the broader class of spirobenzylisoquinoline alkaloids or even its direct isomer, Isohyperectine (CAS: 170384-75-5) [1]. While both share the identical molecular formula (C24H21N3O6) and molecular weight (447.4 g/mol), their distinct stereochemical and regio-chemical arrangements lead to different chromatographic retention times and, potentially, divergent bioactivity profiles [1][2]. A generic substitution with a crude Hypecoum extract would introduce a complex mixture dominated by protopine and allocryptopine, which have well-characterized anti-inflammatory profiles but differ from the spirobenzylisoquinoline scaffold [3]. Therefore, if a study requires the specific 3-aminomaleimide-substituted scaffold for mechanistic or SAR investigations, only Hyperectine, not its isomer or other class members, will ensure experimental reproducibility and data integrity.

Quantitative Evidence for Hyperectine Procurement: Key Differentiators Against Analogs and In-Class Compounds


Structural Differentiation: Hyperectine's Unique 3-Aminomaleimide Moiety vs. Standard Spirobenzylisoquinolines

Hyperectine is structurally distinguished from other spirobenzylisoquinoline alkaloids (e.g., fumariline, ochotensine) by the presence of a 3-aminomaleimide group, a feature arising from a unique biosynthetic pathway involving an asparagine attack on the precursor sibiricine [1]. This is in contrast to the protopine-type alkaloids (e.g., protopine, cryptopine, allocryptopine) which dominate the Hypecoum genus but lack this spiro-fused and maleimide-substituted architecture [2]. The 3-aminomaleimide group introduces additional hydrogen bond donor/acceptor capacity and a reactive maleimide core, potentially enabling distinct covalent or non-covalent interactions with biological targets not accessible to simpler spirobenzylisoquinolines or protopines.

Spirobenzylisoquinoline Alkaloid Natural Product Structure-Activity Relationship

Purity and Physical Property Benchmarking: Hyperectine vs. Crude Hypecoum Extracts

Hyperectine is available as a purified reference standard with a certified purity of >98% as determined by HPLC . This contrasts sharply with crude *Hypecoum* extracts, where Hyperectine is a minor constituent among dozens of alkaloids, and its concentration can vary significantly based on plant source, harvest time, and extraction method. For instance, while a total alkaloid fraction from *H. erectum* showed significant anti-inflammatory activity, this activity is a composite effect of multiple compounds including protopine, cryptopine, and allocryptopine, not Hyperectine alone [1]. A key physical property for handling is its melting point of 237-238 °C [2]. The compound is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Purity Quality Control Reference Standard HPLC

Enantiomeric Composition: Understanding Hyperectine as a Racemic Mixture for Procurement

The natural alkaloid hyperectine exists as a racemic mixture of the C-8(S), C-16(R) and C-8(R), C-16(S) enantiomers, as confirmed by X-ray structural analysis [1]. This is a critical quality attribute for procurement, as it differs from many other natural products that are isolated as single, optically pure enantiomers. For researchers requiring a specific enantiomer for chiral separation or stereospecific activity studies, it is essential to verify that the commercial source provides the natural mixture and not an isomerically enriched or resolved batch. In contrast, the structurally related isohyperectine is also an isomer of hyperectine, but its exact stereochemical relationship must be established for each source [2].

Chirality Enantiomer Stereochemistry Analytical Standard

Predicted Physicochemical and ADMET Properties for Experimental Design

Hyperectine exhibits a predicted LogP of 1.6 [1] and a Topological Polar Surface Area (TPSA) of 112.0 Ų [2], suggesting moderate lipophilicity and some cell permeability potential. In silico ADMET predictions via admetSAR 2.0 indicate a high probability for human intestinal absorption (92.78%) but a lower probability for blood-brain barrier penetration (82.50% predicted as BBB negative) [3]. The compound is predicted to be a P-glycoprotein inhibitor and substrate, and an inhibitor of the hepatic transporters OATP1B1 and OATP1B3 [3]. These predictions are important for designing in vitro and in vivo studies, and contrast with the more extensively studied protopine alkaloids, which have documented pharmacokinetic profiles [4].

ADMET Physicochemical In Silico Drug-likeness

Hyperectine Research Applications: From Analytical Standardization to Mechanistic Studies


Analytical Reference Standard for Natural Product Research and Quality Control

Given its >98% purity and well-characterized structure, Hyperectine is ideally suited as an analytical reference standard for the identification and quantification of alkaloids in *Hypecoum* species or related traditional medicine formulations . It can be used to develop and validate HPLC or LC-MS methods, enabling researchers to accurately measure the presence and concentration of this unique spirobenzylisoquinoline in complex plant matrices, a task not possible with crude extracts or less-defined standards.

Structure-Activity Relationship (SAR) Studies of Spirobenzylisoquinoline Alkaloids

Hyperectine's distinct 3-aminomaleimide group provides a unique tool for SAR studies aimed at understanding the contribution of this moiety to the biological activity of spirobenzylisoquinoline alkaloids [1]. By comparing the activity of Hyperectine with other spirobenzylisoquinolines lacking this group (e.g., fumariline, sibiricine) or with its isomer isohyperectine, researchers can dissect the pharmacophore and identify structural determinants of target engagement.

In Vitro Mechanistic Studies of Maleimide-Containing Natural Products

The presence of a maleimide group in Hyperectine, a feature shared with certain synthetic kinase inhibitors (e.g., staurosporine analogs), makes it a valuable probe for investigating potential interactions with cysteine residues in proteins or for assessing non-specific reactivity in biochemical assays [1]. Its use in such studies requires high-purity material to avoid confounding effects from other reactive alkaloids present in crude plant extracts.

Biosynthetic Pathway Elucidation and Chemotaxonomic Studies

Hyperectine serves as a key intermediate in the biosynthetic pathway of Hypecoum alkaloids, specifically in the branch leading from sibiricine to spirobenzylisoquinolines with maleimide substitution [1]. Procuring Hyperectine allows researchers to conduct feeding experiments, enzyme assays, or isotopic labeling studies to further elucidate the enzymes and genetic machinery responsible for this unique chemical transformation, which has chemotaxonomic significance for the Papaveraceae family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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